Vicarious Nucleophilic Substitution (VNS) Reactivity: Nitropyridines Are ~10⁴ × More Electrophilic Than Nitrobenzene
In vicarious nucleophilic substitution (VNS) reactions with chloromethyl phenyl sulfone anion, nitropyridines as a class react approximately 10,000 times faster than nitrobenzene [1]. This 4-order-of-magnitude rate acceleration, reported by Seeliger et al., establishes nitropyridines as a distinct tier of electrophilic substrates. 3-Pyridinethiol, 6-nitro-, with its nitro group activated by the ring nitrogen, is expected to fall within this enhanced reactivity class, enabling synthetic transformations that are kinetically inaccessible to nitrobenzene or less-activated nitroarenes.
| Evidence Dimension | Relative rate constant for VNS with chloromethyl phenyl sulfone anion |
|---|---|
| Target Compound Data | Nitropyridines (class): ~10⁴ × nitrobenzene |
| Comparator Or Baseline | Nitrobenzene: relative rate = 1 (reference) |
| Quantified Difference | ~10,000-fold rate enhancement |
| Conditions | VNS with carbanion of chloromethyl phenyl sulfone; mechanistic studies in Organic Letters 2022 |
Why This Matters
For procurement, this means 3-Pyridinethiol, 6-nitro- is a far superior electrophilic partner for C–H alkylation compared to non-pyridyl nitroarenes, enabling shorter reaction times and higher yields in key synthetic steps.
- [1] Seeliger, F.; et al. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Org. Lett. 2022, 24 (2), 516–519. https://doi.org/10.1021/acs.orglett.1c03920 View Source
